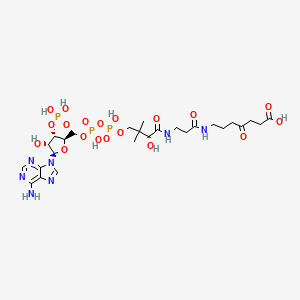
Vascor
Descripción general
Descripción
Vascor, also known as Bepridil, is a calcium channel blocker that was used to treat hypertension (high blood pressure) and angina (chest pain) . It has well-characterized anti-anginal properties and known but poorly characterized type 1 anti-arrhythmic and anti-hypertensive properties . It has inhibitory effects on both the slow calcium and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor-operated calcium channels .
Aplicaciones Científicas De Investigación
Educational Research
Vascor is utilized in educational research, particularly in the development of rubrics for assessing understanding of the nature of science. The VAScoR rubric is designed to qualify and score responses to the Views of Nature of Science Questionnaire (VNOS), which is a tool used to measure educators’ and students’ understanding of the scientific process .
Cardiology
In the field of cardiology, Vascor refers to the Vascular Complications Risk (VASCOR) score , which is used to predict vascular complications in patients undergoing invasive cardiac procedures, such as cardiac catheterization . This score helps in assessing the risk of postoperative complications, aiding clinicians in making informed decisions.
Nature of Science Instruction
Vascor is associated with improving the nature of science instruction in elementary classrooms. It involves the use of modified trade books and educative curriculum materials to enrich science education and promote a better understanding of scientific concepts among students .
Science Teacher Education
The application of Vascor in science teacher education involves assisting educators in integrating the nature of science into their teaching practices. This includes the use of educative features in guides for nature of science read-alouds, which can impact teachers’ practice and improve students’ learning outcomes .
Science Textbook Analysis
Vascor plays a role in the longitudinal analysis of science textbooks. Researchers use it to examine the extent and manner of representations of the nature of science in high school biology, chemistry, and physics textbooks. This analysis helps in identifying gaps and improving the quality of science education materials .
Science Trade Book Enrichment
Lastly, Vascor is involved in the enrichment of science trade books with explicit-reflective nature of science instruction. This approach aims to enhance the educational value of trade books used in elementary science education by providing explicit examples and reflections on the nature of science .
Mecanismo De Acción
Target of Action
Vascor, also known as Bepridil, is a calcium channel blocker . Its primary targets are the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . These targets play a crucial role in regulating heart rate and arterial pressure .
Mode of Action
Bepridil interacts with its targets by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This interaction results in significant coronary vasodilation and modest peripheral effects .
Biochemical Pathways
The affected biochemical pathways involve the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . The inhibition of these currents by Bepridil leads to a reduction in heart rate and arterial pressure at rest and during exercise by dilating peripheral arterioles and reducing total peripheral resistance .
Pharmacokinetics
Bepridil is rapidly and completely absorbed after oral administration . The time to peak Bepridil plasma concentration is about 2 to 3 hours . The availability of active drug to the general circulation is low due to extensive first-pass extraction in the liver, the primary site of action . The absorbed drug is excreted in bile as well as unabsorbed drug .
Result of Action
The molecular and cellular effects of Bepridil’s action include significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . The drug produces significant coronary vasodilation and modest peripheral effects .
Safety and Hazards
Vascor may cause side effects including unusual fatigue or tiredness, nausea, upset stomach, diarrhea, constipation, headache, nervousness, dizziness, trouble sleeping (insomnia), or tremor (shaking) . Serious side effects may include hives, difficulty breathing, swelling of your face, lips, tongue, or throat, unusually fast or slow heartbeat, fainting or severe dizziness, chest pain, mood or behavior changes, psychosis, yellowing of the skin or eyes (jaundice), and swelling of your legs or ankles . It’s important to seek medical help right away if any of these symptoms occur .
Propiedades
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH.H2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEECHQPWQHYEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
| Record name | Bepridil hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040176 | |
| Record name | Bepridil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vascor | |
CAS RN |
74764-40-2 | |
| Record name | 1-Pyrrolidineethanamine, β-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74764-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepridil hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepridil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pirrolidinetanamide, β-[(2-metossipropossi)metil]-N-fenil-N-(fenilmetil)-,cloridrato, idrato (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEPRIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2P15D93M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)


![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)




